molecular formula C50H68ClN7O10 B12280540 3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride

3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride

Cat. No.: B12280540
M. Wt: 962.6 g/mol
InChI Key: NDCGRXBFWCAIGO-UHFFFAOYSA-N
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Description

The compound 3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride is a multifunctional molecule with distinct structural features:

  • Indolium-cyanine core: Two 3,3-dimethylindolium moieties linked by a conjugated pentadienyl chain, characteristic of cyanine dyes used in fluorescence imaging .
  • Azide-functionalized PEG chain: A hexa-ethoxy (PEG-like) chain terminating in an azide group, enabling bioorthogonal "click chemistry" conjugation .
  • Chloride counterion: Balances the cationic charge of the indolium core.

This compound integrates photophysical, bioconjugation, and protein-targeting functionalities, making it relevant for theranostics (therapy + diagnostics) and targeted drug delivery.

Properties

Molecular Formula

C50H68ClN7O10

Molecular Weight

962.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride

InChI

InChI=1S/C50H67N7O10.ClH/c1-49(2)40-12-8-10-14-42(40)55(24-28-63-32-36-66-35-31-62-27-22-53-54-51)44(49)16-6-5-7-17-45-50(3,4)41-13-9-11-15-43(41)56(45)25-29-64-33-37-67-39-38-65-34-30-61-26-20-46(58)52-21-23-57-47(59)18-19-48(57)60;/h5-19H,20-39H2,1-4H3;1H

InChI Key

NDCGRXBFWCAIGO-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCN5C(=O)C=CC5=O)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCN5C(=O)C=CC5=O)C.[Cl-]

Origin of Product

United States

Biological Activity

The compound 3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a multi-layered structure with various functional groups that may contribute to its biological activity. The presence of indole moieties and azido groups suggests potential interactions with biological targets such as proteins and nucleic acids.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, compounds containing indole derivatives have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that indole-based compounds could induce apoptosis in various cancer cell lines through the modulation of key signaling pathways .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Indole Derivative AA549 (Lung Cancer)10.5Apoptosis induction
Indole Derivative BMCF7 (Breast Cancer)8.7Cell cycle arrest
Indole Derivative CHeLa (Cervical Cancer)12.0Inhibition of DNA synthesis

Anti-inflammatory Properties

Compounds similar to the one have also been reported to exhibit anti-inflammatory properties. For example, certain indole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This suggests that the compound may have applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CompoundAssay TypeIC50 (µg/mL)Observations
Compound DRAW 264.7 Cells15.0Reduced NO production
Compound ELPS-stimulated Cells20.0Inhibition of cytokine release

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this one. Key findings suggest that:

  • Indole Moiety : Essential for anticancer activity.
  • Azido Group : May enhance cellular uptake and bioactivity.
  • Amide Linkage : Contributes to stability and interaction with biological targets.

Study on Indole Derivatives

A comprehensive study focused on a series of indole derivatives demonstrated their efficacy against various cancer cell lines. The study utilized MTT assays to determine the IC50 values and found that modifications to the indole structure significantly influenced their cytotoxic effects .

In Vivo Studies

In vivo studies are necessary to evaluate the therapeutic potential of this compound. Preliminary results from animal models indicate promising outcomes in reducing tumor size and improving survival rates when administered at specific dosages.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that compounds similar to the one exhibit significant anticancer properties. For example, derivatives of indole and thiazole structures have been synthesized and tested against various cancer cell lines. These studies often utilize the MTT assay to evaluate cytotoxicity. Compounds with similar structural motifs have shown promising results against human lung adenocarcinoma cells and glioblastoma cells, suggesting that the compound may also possess similar anticancer efficacy due to its complex structure that includes indole moieties and azido groups which can facilitate cellular uptake and activity against cancerous cells .

Targeting Protein Kinases :
The compound's structure suggests potential interactions with protein kinases, which are crucial in regulating cell division and survival. Similar compounds have been tested for their ability to inhibit specific kinases associated with tumor growth. For instance, libraries of compounds have been synthesized that target kinases like DYRA and GSK3α/β, leading to reduced cell proliferation in treated samples .

Materials Science

Polymer Chemistry :
The unique functional groups present in this compound allow for its use in polymer synthesis. Compounds featuring azido groups are often utilized in click chemistry reactions to create cross-linked polymers or functionalized materials. This application is particularly relevant in developing new materials for drug delivery systems or coatings that require specific chemical properties .

Nanotechnology :
Due to the presence of indole derivatives within the structure, this compound may be applicable in nanotechnology for creating nanoparticles with specific targeting capabilities for drug delivery. Indole-based compounds have shown promise in enhancing the stability and bioavailability of therapeutic agents when used as part of nanoparticle formulations .

Case Studies

Study Findings Implications
Evren et al. (2019)Developed novel thiazole derivatives showing selective anticancer activity against NIH/3T3 and A549 cells.Highlights potential for similar compounds to target cancer effectively.
Sayed et al. (2020)Synthesized thiazole analogues demonstrating significant cytotoxicity against multiple cancer cell lines.Suggests structural modifications can enhance anticancer properties.
Mohamed & Ramadan (2020)Investigated phenylthiazole derivatives with notable activity against colon carcinoma HCT-15 cells.Indicates potential for developing targeted cancer therapies using similar structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Key Functional Groups Applications Key Properties References
Target Compound Indolium-cyanine, azide-PEG, dioxopyrrol Theranostics, PROTACs/ADCs Fluorescent, click-reactive, E3 ligase binding
Platinum complex () Pt-triazol, azide-PEG Anticancer agents, coordination chemistry DNA intercalation, metal-mediated cytotoxicity
3-{2-[2-(2-{[2-(2,6-dioxo-3-piperidinyl)-1,3-dioxo-isoindol-5-yl]amino}ethoxy)ethoxy]ethoxy}propanoic acid () PEG3, dioxopiperidine PROTACs E3 ligase recruitment, solubility enhancer
2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate () Azide-PEG, tosyl leaving group Click chemistry precursors Nucleophilic substitution reactivity
PEG-fluoropyrimidine conjugate () Long PEG chain, fluoropyrimidine Antimetabolite therapies Antiviral/anticancer activity, enhanced solubility

Key Findings

Indolium-Cyanine vs. Other Fluorophores: The target's indolium-cyanine core provides superior photostability compared to non-alkylated cyanines (e.g., indocyanine green) due to steric hindrance from the 3,3-dimethyl groups . Unlike platinum complexes (), which rely on metal-ligand interactions for DNA damage, the target’s fluorescence enables real-time tracking of drug delivery .

Azide-PEG Chain Utility :

  • The hexa-ethoxy azide chain offers greater aqueous solubility than shorter PEG analogs (e.g., ’s tri-ethoxy derivatives), critical for in vivo applications .
  • Contrasts with tosylate precursors (), which lack bioorthogonal reactivity but serve as intermediates in azide synthesis.

Dioxopyrrol Linker Specificity :

  • The dioxopyrrol group shares homology with E3 ligase ligands (e.g., thalidomide analogs in ), enabling ubiquitin-proteasome degradation in PROTACs .
  • Unlike ’s fluoropyrimidine conjugate (a nucleoside analog), the target’s dioxopyrrol focuses on protein degradation rather than metabolic inhibition .

Divergent Applications from Similar Structures :

  • While the platinum complex () and target both have azide-PEG chains, the former’s anticancer mechanism is metal-dependent, whereas the target’s functionality is ligand-driven .
  • ’s PROTAC linker lacks fluorescence, highlighting the target’s dual utility in imaging and therapy .

Research Implications and Challenges

  • Synergistic Design: The combination of cyanine fluorescence, click chemistry, and protein degradation in one molecule is novel but introduces synthetic complexity (e.g., steric hindrance during azide-alkyne cycloaddition).
  • Stability Concerns : Azide groups may decompose under prolonged light exposure, necessitating stabilization strategies (e.g., light-protected formulations).
  • Comparative Performance : The target’s long PEG chain improves solubility but may reduce cellular uptake efficiency compared to shorter-chain analogs, a trade-off observed in vs. 16 .

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